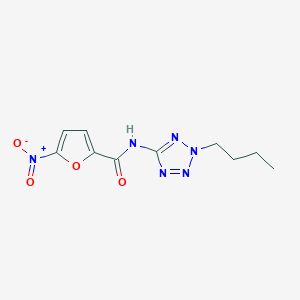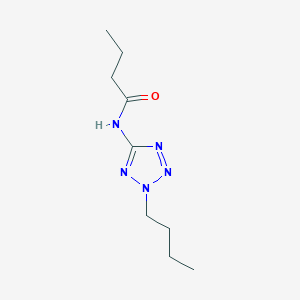![molecular formula C21H24ClN3O3 B251240 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the inhibition of specific enzymes. For example, it inhibits PDE5 by binding to its catalytic site and preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to an increase in the concentration of cGMP, which in turn causes smooth muscle relaxation and vasodilation. Similarly, it inhibits HDAC6 by binding to its active site and preventing the deacetylation of histones. This leads to an increase in the acetylation of histones, which can regulate gene expression and cell differentiation. Finally, it inhibits CAIX by binding to its active site and preventing the hydration of carbon dioxide. This leads to a decrease in the pH of the extracellular environment, which can inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme that it inhibits. For example, its inhibition of PDE5 can lead to smooth muscle relaxation and vasodilation, which can be beneficial in the treatment of pulmonary arterial hypertension and erectile dysfunction. Its inhibition of HDAC6 can lead to changes in gene expression and cell differentiation, which can be beneficial in the treatment of neurodegenerative disorders. Finally, its inhibition of CAIX can lead to a decrease in the pH of the extracellular environment, which can inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments are its potent inhibitory activity against specific enzymes and its potential therapeutic applications. However, its limitations include its high cost, low solubility in water, and potential toxicity.
Orientations Futures
There are several future directions for the research on 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. These include:
1. Further studies on its inhibitory activity against specific enzymes and their potential therapeutic applications.
2. Development of new synthetic routes for the preparation of this compound.
3. Investigation of its pharmacokinetic and pharmacodynamic properties.
4. Studies on its potential toxicity and side effects.
5. Development of new analogs with improved properties and specificity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibitory activity against specific enzymes such as PDE5, HDAC6, and CAIX has made it a promising candidate for the treatment of various diseases. Further research is required to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Méthodes De Synthèse
The synthesis of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes such as phosphodiesterase 5 (PDE5), histone deacetylase 6 (HDAC6), and carbonic anhydrase IX (CAIX). These enzymes play a crucial role in various diseases such as cancer, pulmonary arterial hypertension, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C21H24ClN3O3 |
|---|---|
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)17-7-5-16(6-8-17)23-21(27)15-4-9-19(28-2)18(22)14-15/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) |
Clé InChI |
ZUGRPCHNQYYEPO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)



![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
